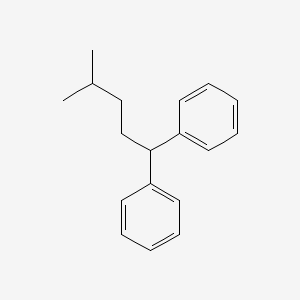

1,1'-(4-Methylpentane-1,1-diyl)dibenzene

Description

1,1'-(4-Methylpentane-1,1-diyl)dibenzene (CAS: N/A) is a diarylalkane compound featuring two benzene rings connected via a branched 4-methylpentane backbone. The structure is characterized by a central sp³-hybridized carbon chain, providing steric bulk and flexibility. Its applications span organic synthesis intermediates, materials science, and pharmaceuticals, owing to its tunable electronic and steric properties .

Properties

CAS No. |

824401-03-8 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

(4-methyl-1-phenylpentyl)benzene |

InChI |

InChI=1S/C18H22/c1-15(2)13-14-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |

InChI Key |

CYILRWZVTJKKIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among related diarylalkane derivatives:

*Calculated based on molecular formulas from referenced evidence.

Key Observations :

- Chain Length and Branching : The target compound’s 4-methylpentane backbone offers greater steric hindrance and conformational flexibility compared to shorter chains (e.g., ethane-1,1-diyl in 1,1-diphenylethane) .

- Unsaturation : Compounds with ethene/propene backbones (e.g., ) exhibit rigidity and π-conjugation, enhancing electronic delocalization for applications in polymers .

- Substituents : Bulky groups like 3,5-di-<i>tert</i>-butylphenyl (compound 33, ) increase hydrophobicity and steric shielding, altering solubility and reactivity.

Physical and Chemical Properties

- Solubility: Branched alkanes (e.g., target compound) exhibit higher solubility in non-polar solvents (hexane, diethyl ether) compared to rigid, unsaturated derivatives .

- Thermal Stability : Unsaturated compounds (e.g., ethene-1,1-diyl derivatives) display lower thermal stability due to reactive double bonds, whereas saturated chains (e.g., 4-methylpentane) are more thermally robust .

- Crystallinity : Conjugated systems (e.g., perfluoroethene-linked polymers ) form crystalline structures, while branched alkanes like the target compound are amorphous.

Preparation Methods

Reaction Mechanism and Precursor Preparation

The Grignard reagent approach remains a cornerstone for constructing the 4-methylpentane backbone while preserving aromatic integrity. As detailed in Royal Society of Chemistry protocols, the synthesis begins with a carboxylate ester precursor, which undergoes nucleophilic addition with phenylmagnesium bromide (PhMgBr).

Key Steps:

- Ester Activation: The ester (10.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Grignard Addition: PhMgBr (30.0 mmol, 2.8 M in 2-methyl-THF) is added dropwise at -10°C, followed by gradual warming to 25°C.

- Acid Quenching: The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate (3 × 30 mL).

- Purification: Recrystallization from diethyl ether yields the diphenyl alcohol intermediate, a critical precursor.

Optimization Insights:

- Temperature Control: Maintaining -10°C during PhMgBr addition prevents undesired side reactions.

- Solvent Choice: THF ensures optimal solubility of both the ester and Grignard reagent.

Iron-Catalyzed 1,2-Aryl Migration

Catalytic System and Reaction Design

A cutting-edge method employs iron catalysis to streamline the synthesis. This approach, reported in RSC protocols, uses FeCl₂ and the N-heterocyclic carbene ligand SIPr·HCl to mediate 1,2-aryl migration in azide precursors.

Procedure Overview:

- Azide Preparation: A diphenyl azide intermediate is synthesized via treatment of the corresponding alcohol with SOCl₂ followed by sodium azide in DMF.

- Migration Reaction: The azide (0.3 mmol), FeCl₂ (0.1 equiv.), and SIPr·HCl (0.1 equiv.) are heated in anhydrous chlorobenzene at 80°C for 8 hours.

- Reductive Workup: NaBH₄ in methanol reduces intermediates, yielding the final hydrocarbon after chromatographic purification.

Performance Metrics:

- Yield: 50–85% depending on substrate and scale.

- Selectivity: The FeCl₂/SIPr·HCl system suppresses byproduct formation, achieving >90% conversion in gram-scale trials.

Scalability and Industrial Adaptations

Gram-Scale Production

The iron-catalyzed method demonstrates exceptional scalability. In a representative protocol:

- Input: 5.0 mmol azide precursor.

- Conditions: 80°C in chlorobenzene with FeCl₂/SIPr·HCl.

- Output: 1.22 g (85% yield) of pure product after flash chromatography (petroleum ether/ethyl acetate = 30:1).

Table 1. Comparison of Synthesis Methods

| Parameter | Grignard Method | Iron-Catalyzed Method |

|---|---|---|

| Catalyst | None | FeCl₂/SIPr·HCl |

| Temperature Range | -10°C to 25°C | 80°C |

| Reaction Time | 6 hours | 8 hours |

| Yield | 60–75% | 50–85% |

| Scalability | Moderate | High |

Physicochemical Considerations

Solubility and Purification

The compound’s low polarity (XLogP3 = 6) necessitates nonpolar solvents for crystallization. Petroleum ether/ethyl acetate mixtures (50:1 to 10:1) are effective in flash chromatography.

Stability Profile

- Thermal Stability: Decomposition occurs above 250°C, requiring cautious handling during high-temperature steps.

- Air Sensitivity: The iron-catalyzed method mandates strict argon atmospheres to prevent catalyst oxidation.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-(4-methylpentane-1,1-diyl)dibenzene, and how can reaction yields be maximized?

The synthesis of 1,1'-(4-methylpentane-1,1-diyl)dibenzene typically involves palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example, nitration of analogous dibenzene derivatives (e.g., prop-1-ene-1,1-diyldibenzene) using tert-butyl nitrite and TEMPO in acetonitrile achieves moderate yields (~55%) . Optimization strategies include:

- Catalyst screening : Testing Pd(0) or Ni(0) catalysts for cross-coupling efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve aromatic protons (δ 7.15–7.60 ppm) and methyl/methylene groups (δ 1.49–2.40 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, leveraging high-resolution data to confirm bond lengths and angles (e.g., C–C bonds in the pentane backbone) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

- Acidic conditions : The methylpentane backbone may undergo carbocation rearrangements, detectable via TLC monitoring.

- Oxidative environments : Radical trapping agents (e.g., TEMPO) inhibit side reactions during nitration, as observed in ethene-1,1-diyl dibenzene derivatives .

- Base-mediated reactions : Limited reactivity due to steric hindrance from the dibenzene moieties.

Advanced Research Questions

Q. What mechanistic insights can be gained from isotopic labeling studies of its reaction pathways?

Deuterium or ¹³C labeling at the methylpentane bridge can track:

Q. How can computational methods (e.g., DFT) model the compound’s electronic structure and steric effects?

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.